molecular formula C7H13NO3 B6226872 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one CAS No. 1153126-77-2

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one

Cat. No.: B6226872
CAS No.: 1153126-77-2
M. Wt: 159.18 g/mol
InChI Key: TUWJYQVKXFSFFT-UHFFFAOYSA-N
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Description

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 1,3-oxazolidin-2-one core with a 4-hydroxybutyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybutylamine with ethylene carbonate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:

4-hydroxybutylamine+ethylene carbonateThis compound\text{4-hydroxybutylamine} + \text{ethylene carbonate} \rightarrow \text{this compound} 4-hydroxybutylamine+ethylene carbonate→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-oxobutyl)-1,3-oxazolidin-2-one.

    Reduction: Formation of 3-(4-hydroxybutyl)-1,3-oxazolidine.

    Substitution: Formation of 3-(4-halobutyl)-1,3-oxazolidin-2-one.

Scientific Research Applications

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, similar to other oxazolidinones. This inhibition can disrupt bacterial growth and replication, making it a potential candidate for antimicrobial therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxybutyl)-1,3-oxazolidine
  • 3-(4-oxobutyl)-1,3-oxazolidin-2-one
  • 3-(4-halobutyl)-1,3-oxazolidin-2-one

Uniqueness

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for pharmaceutical research.

Properties

CAS No.

1153126-77-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-(4-hydroxybutyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c9-5-2-1-3-8-4-6-11-7(8)10/h9H,1-6H2

InChI Key

TUWJYQVKXFSFFT-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCCCO

Purity

95

Origin of Product

United States

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